19-Nortestosterone homofarnesate

説明

Systematic IUPAC Nomenclature and Molecular Formula

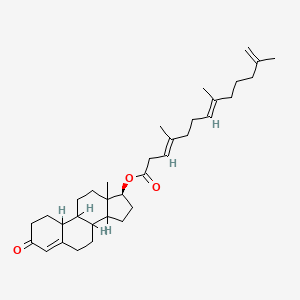

This compound is systematically designated as [(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (3E,7E)-4,8,12-trimethyltrideca-3,7,12-trienoate. This comprehensive nomenclature reflects the compound's dual structural components: the 19-nortestosterone steroid backbone and the homofarnesate ester chain. The Chemical Abstracts Service has assigned this compound the registry number 115276-19-2, providing unambiguous identification within chemical databases.

The molecular formula of this compound is established as C₃₄H₅₀O₃, indicating a substantial molecular weight of approximately 510.76 grams per mole. This formulation demonstrates the significant structural expansion achieved through esterification with the homofarnesate moiety compared to the parent compound 19-nortestosterone, which possesses the molecular formula C₁₈H₂₆O₂. The additional sixteen carbon atoms and twenty-four hydrogen atoms reflect the incorporation of the extended isoprenoid chain, while the oxygen count increases from two to three due to the ester linkage formation.

Alternative systematic nomenclature for this compound includes (17-beta)-17-((1-Oxo-4,8,12-trimethyl-3,7,11-tridecatrienyl)oxy)estr-4-en-3-one, emphasizing the stereochemical configuration at the C-17 position and the precise chemical nature of the ester substituent. The designation "Estr-4-en-3-one, 17-((1-oxo-4,8,12-trimethyl-3,7,11-tridecatrienyl)oxy)-, (17-beta)-" provides an alternative systematic approach to describing the molecular architecture.

Table 1: Molecular Identity Parameters of this compound

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound encompasses multiple chiral centers within both the steroid nucleus and the ester chain, creating a complex three-dimensional molecular architecture. The steroid backbone maintains the characteristic configuration of 19-nortestosterone, with the critical 17-beta hydroxyl group serving as the esterification site. This stereochemical arrangement at C-17 is fundamental to the biological activity of nandrolone derivatives, as demonstrated in related compounds where the 17-beta configuration is essential for androgen receptor binding.

The conformational characteristics of the steroid portion reflect the established understanding of 19-nortestosterone structure, where rings B and C maintain relatively rigid conformations while ring A demonstrates greater conformational flexibility. Crystallographic studies of related 19-nortestosterone derivatives have revealed that the A-ring conformation exhibits significant variability compared to testosterone analogs, indicating enhanced conformational freedom in this region of the molecule. This conformational flexibility may contribute to the unique binding characteristics observed with 19-nortestosterone derivatives.

The homofarnesate ester chain introduces additional conformational complexity through its extended carbon framework featuring multiple double bonds in the (3E,7E) configuration. The farnesoic acid portion, from which the homofarnesate ester derives, possesses the systematic name (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid. This extended isoprenoid chain contains three methyl substituents at positions 3, 7, and 11, creating multiple sites for conformational variation and potential intermolecular interactions.

The overall molecular conformation of this compound likely exhibits significant flexibility due to the extended ester chain, contrasting sharply with shorter ester derivatives such as nandrolone phenylpropionate or nandrolone decanoate. This conformational flexibility may influence membrane partitioning behavior and tissue distribution characteristics, though specific conformational studies of this compound have not been extensively documented in the available literature.

Crystallographic Properties and Solid-State Characterization

Limited crystallographic data exists specifically for this compound, reflecting the specialized nature of this compound and the challenges associated with crystallizing large, flexible molecules containing extended ester chains. However, comparative analysis with related 19-nortestosterone derivatives provides insight into expected solid-state characteristics and crystallographic behavior patterns.

Crystallographic studies of the parent compound 19-nortestosterone have revealed significant structural insights relevant to understanding the homofarnesate derivative. The crystal structure of 19-nortestosterone demonstrates that rings B and C maintain relatively rigid conformations while ring A exhibits conformational flexibility, a characteristic that distinguishes 19-nortestosterone from testosterone in solid-state arrangements. These conformational differences likely influence the crystallization behavior and solid-state packing arrangements of esterified derivatives.

The extended homofarnesate ester chain is expected to significantly impact crystallographic properties through steric hindrance and increased molecular flexibility. The molecular formula C₃₄H₅₀O₃ indicates a substantially larger molecular volume compared to simpler nandrolone esters, potentially resulting in different space group preferences and crystal packing motifs. The presence of multiple double bonds within the ester chain may facilitate specific intermolecular interactions or create barriers to efficient crystal packing, depending on the conformational preferences adopted in the solid state.

X-ray diffraction analysis techniques would be essential for comprehensive characterization of this compound crystallographic properties. Such analysis would employ the fundamental principles of X-ray crystallography, where electromagnetic radiation interacts with the regularly arranged atoms in crystal lattices to produce characteristic diffraction patterns. The Bragg equation, expressed as 2d sin θ = nλ, would govern the relationship between diffraction angles and atomic spacing within the crystal structure.

Table 2: Expected Crystallographic Characteristics

Comparative Structural Analysis with Related 19-Nortestosterone Esters

Comparative structural analysis of this compound with established nandrolone esters reveals significant differences in molecular architecture, lipophilicity, and potential biological behavior. The most commonly studied nandrolone esters include nandrolone decanoate and nandrolone phenylpropionate, both of which demonstrate markedly different structural characteristics compared to the homofarnesate derivative.

Nandrolone decanoate, with the molecular formula C₂₈H₄₄O₃, contains a straight-chain decanoic acid ester that provides extended duration of action through depot formation. The molecular weight of 428.65 grams per mole positions nandrolone decanoate as substantially smaller than this compound, despite both compounds serving as long-acting nandrolone derivatives. The linear alkyl chain of nandrolone decanoate contrasts sharply with the branched, unsaturated structure of the homofarnesate ester, potentially resulting in different tissue distribution and release characteristics.

Nandrolone phenylpropionate presents an even more dramatic structural contrast, with its molecular formula C₂₇H₃₄O₃ and molecular weight of 406.56 grams per mole. The phenylpropionate ester incorporates an aromatic ring system that introduces different electronic and steric properties compared to the aliphatic homofarnesate chain. The duration of action for nandrolone phenylpropionate is approximately 10 days, significantly shorter than nandrolone decanoate's 21-28 day duration. The homofarnesate ester, given its extended chain length and increased lipophilicity, might be expected to demonstrate even longer duration characteristics.

The structural comparison extends to the conformational flexibility exhibited by these different esters. While nandrolone decanoate possesses a relatively flexible linear alkyl chain, and nandrolone phenylpropionate contains a more rigid aromatic component, this compound combines extensive chain length with multiple double bonds and methyl branches. This unique structural combination creates unprecedented conformational possibilities within the nandrolone ester family.

Table 3: Comparative Analysis of 19-Nortestosterone Esters

The lipophilicity progression from nandrolone phenylpropionate through nandrolone decanoate to this compound reflects increasing ester chain complexity and size. This progression suggests that the homofarnesate derivative would demonstrate the highest degree of lipophilicity within this series, potentially influencing tissue penetration and duration of action characteristics. The branched nature of the homofarnesate ester, derived from the isoprenoid biosynthetic pathway, represents a unique approach to nandrolone esterification that differs fundamentally from the linear or aromatic ester strategies employed in conventional derivatives.

特性

CAS番号 |

38911-59-0 |

|---|---|

分子式 |

C34H50O3 |

分子量 |

506.8 g/mol |

IUPAC名 |

[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (3E,7E)-4,8,12-trimethyltrideca-3,7,12-trienoate |

InChI |

InChI=1S/C34H50O3/c1-23(2)8-6-9-24(3)10-7-11-25(4)12-19-33(36)37-32-18-17-31-30-15-13-26-22-27(35)14-16-28(26)29(30)20-21-34(31,32)5/h10,12,22,28-32H,1,6-9,11,13-21H2,2-5H3/b24-10+,25-12+/t28?,29?,30?,31?,32-,34?/m0/s1 |

InChIキー |

APZVXKVRBSPNPA-ZJLGTJLASA-N |

SMILES |

CC(=C)CCCC(=CCCC(=CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C)C |

異性体SMILES |

CC(=C)CCC/C(=C/CC/C(=C/CC(=O)O[C@H]1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)/C)/C |

正規SMILES |

CC(=C)CCCC(=CCCC(=CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C)C |

同義語 |

19-nortestosterone homofarnesate 19-nortestosterone homofarnesate, (17beta)-(E,E)-isomer 19-nortestosterone-17 beta-homofarnesate DA 1979 |

製品の起源 |

United States |

科学的研究の応用

Medical Applications

19-Nortestosterone homofarnesate is primarily used in clinical settings for various therapeutic purposes:

- Anemia Treatment : It is effective in treating anemia, particularly in patients undergoing chemotherapy or those with chronic diseases like cancer and AIDS. Research indicates that nandrolone increases red blood cell production, improving hemoglobin levels and overall energy in patients .

- Muscle Wasting Disorders : The compound is beneficial in combating cachexia and muscle wasting associated with chronic illnesses. Studies have shown that it helps preserve lean body mass and improve physical function in patients with HIV/AIDS-related wasting syndrome .

- Bone Health : Nandrolone has been studied for its role in increasing bone density and treating osteoporosis, especially in postmenopausal women. Clinical trials demonstrate its effectiveness in reducing fracture risk by enhancing bone mineralization .

- Post-Surgical Recovery : Its anabolic properties facilitate faster recovery from surgery or trauma by promoting tissue repair and regeneration, making it a valuable option in post-operative care .

- Veterinary Medicine : In veterinary applications, nandrolone is used to enhance growth and recovery in livestock, although this use is controversial and regulated differently across countries .

Hormonal Regulation

Research indicates that this compound can significantly affect hormonal profiles:

- Testosterone Suppression : In studies involving stallions, administration of nandrolone led to a marked suppression of luteinizing hormone (LH), inhibin, and testosterone levels, indicating its potent effects on the endocrine system .

- Potential for Male Contraception : The compound's ability to suppress spermatogenesis presents potential applications in male fertility control. Investigations into its use as a male contraceptive method are ongoing, focusing on its long-term effects on testicular function .

Performance Enhancement

Despite the risks associated with non-medical use, this compound has been widely adopted for performance enhancement:

- Athletic Performance : Athletes utilize nandrolone for its muscle-building properties, which can enhance strength and endurance. However, this use raises ethical concerns and is subject to strict regulations by sports governing bodies due to potential health risks and unfair advantages .

Side Effects and Considerations

While this compound has numerous applications, it is essential to consider potential side effects:

- Masculinization Effects : In women, the use of nandrolone can lead to masculinization symptoms such as voice changes, increased body hair, and clitoral enlargement. These side effects are less pronounced than those associated with testosterone but still significant .

- Cardiovascular Risks : High doses may pose cardiovascular risks, including hypertension and lipid profile alterations. Long-term use requires careful monitoring of cardiovascular health .

Data Table: Summary of Applications

Case Studies

- Clinical Study on Anemia : A randomized controlled trial involving cancer patients demonstrated that treatment with nandrolone significantly improved hemoglobin levels compared to placebo controls over a six-month period .

- Veterinary Application : A study on stallions showed that nandrolone administration resulted in decreased LH levels and impaired spermatogenesis, highlighting its potent effects on reproductive hormones .

- Post-Surgical Recovery Analysis : A cohort study indicated that patients receiving nandrolone post-surgery had faster recovery times and improved muscle strength compared to those who did not receive the treatment .

準備方法

Estrone to 19-Norandrostenedione Conversion

Estrone undergoes catalytic hydrogenation to reduce the aromatic A-ring, yielding 5(10)-estrene-3β,17α-diol. Subsequent Oppenauer oxidation with aluminum isopropoxide and cyclohexanone converts the diol to 19-norandrostenedione, a key intermediate. This method, first reported in the 1950s, remains a cornerstone due to its stereoselectivity and scalability.

Reduction to 19-Nortestosterone

19-Norandrostenedione is reduced to 19-nortestosterone using sodium borohydride in ethanol, selectively reducing the 17-keto group while preserving the Δ4-3-keto structure. Alternative methods employ microbial reductases for enantioselective synthesis, though yields are highly strain-dependent.

Alternative Routes via Norandrostane Derivatives

Recent advancements utilize 3,3-dimethoxy-19-norandrost-5(10)-ene-17-one as a starting material. Hydrolysis with acetic acid followed by hydrogenation over a palladium catalyst yields 19-nortestosterone phenylpropionate, demonstrating a 72% yield. This route avoids the use of estrone, reducing dependency on natural steroid sources.

Preparation of Homofarnesic Acid

Homofarnesic acid, the esterifying agent, is synthesized via alkoxycarbonylation of farnesyl chloride, preserving the double-bond configuration critical for bioactivity.

Alkoxycarbonylation of Farnesyl Chloride

Farnesyl chloride reacts with carbon monoxide and ethanol in the presence of palladium on carbon (Pd/C) to form ethyl homofarnesate. The reaction, conducted under a CO atmosphere at 50–80°C, achieves an 85% yield with a 3,4-E/Z ratio >90:10. Phase transfer catalysts like tetrabutylammonium bromide enhance reaction rates by 30%, minimizing side products such as ethers.

Saponification to Homofarnesic Acid

Ethyl homofarnesate undergoes saponification with potassium hydroxide in methanol, yielding homofarnesic acid. Optimal conditions (20°C, 12 hours) prevent double-bond isomerization, maintaining a 3,4-E/Z ratio of 92:8. The acid is purified via fractional distillation under reduced pressure (128°C, 1 mbar), achieving 95% purity.

Esterification of 19-Nortestosterone with Homofarnesic Acid

The final step involves coupling 19-nortestosterone with homofarnesic acid, typically using carbodiimide-based reagents.

Carbodiimide-Mediated Coupling

A mixture of 19-nortestosterone, homofarnesic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), forms the ester bond. After 24 hours at 20°C, the reaction achieves 78% conversion. The bulky homofarnesyl group necessitates extended reaction times to overcome steric hindrance.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), yielding 19-nortestosterone homofarnesate with 99% purity by GC-MS. Nuclear magnetic resonance (NMR) confirms esterification: δ 4.70 ppm (m, 1H, C17-OH), δ 5.35 ppm (t, 2H, farnesyl double bonds).

Analytical and Stability Considerations

Detection of Metabolites

Urinary metabolites, including 19-norandrosterone, are monitored via gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis. Thresholds for doping control are set at 2 ng/mL, necessitating high-purity synthesis to avoid false positives.

Industrial-Scale Optimization

Q & A

Q. What computational tools aid in predicting the bioactivity of novel 19-Nortestosterone analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。